Dimethylsildenafil

Übersicht

Beschreibung

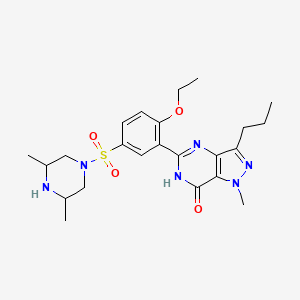

Dimethylsildenafil ist ein Derivat von Sildenafil, einem bekannten Phosphodiesterase-Typ-5 (PDE5)-InhibitorDie Summenformel der Verbindung lautet C23H32N6O4S, und sie hat ein Molekulargewicht von 488,6 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dimethylsildenafil kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von Sildenafil mit Dimethylamin umfasst. Der Syntheseweg beinhaltet typischerweise:

Ausgangsmaterial: Sildenafil.

Reagenz: Dimethylamin.

Reaktionsbedingungen: Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Methanol oder Ethanol unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsverfahren

In industrieller Umgebung beinhaltet die Produktion von this compound die großtechnische Synthese unter Verwendung automatisierter Reaktoren. Der Prozess umfasst:

Rohstoffhandhabung: Sildenafil und Dimethylamin werden in großen Mengen gehandhabt.

Reaktionskontrolle: Automatisierte Systeme steuern die Reaktionsparameter wie Temperatur, Druck und pH-Wert.

Reinigung: Das Produkt wird durch Techniken wie Kristallisation oder Chromatographie gereinigt, um hohe Reinheitsgrade zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dimethylsildenafil unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können zur Bildung von sekundären Aminen führen.

Substitution: Nucleophile Substitutionsreaktionen können an der Sulfonylgruppe auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidationsprodukte: Sulfoxide und Sulfone.

Reduktionsprodukte: Sekundäre Amine.

Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Dimethylsildenafil primarily functions as a PDE5 inhibitor, similar to sildenafil. Its mechanism involves the enhancement of nitric oxide (NO) signaling pathways, leading to vasodilation and increased blood flow, particularly in erectile tissues. This property makes it a candidate for treating erectile dysfunction (ED).

Erectile Dysfunction Treatment

- Mechanism of Action : this compound inhibits the breakdown of cyclic guanosine monophosphate (cGMP), which is crucial for achieving and maintaining an erection.

- Clinical Studies : Research indicates that this compound may offer similar efficacy to sildenafil in managing ED, with potentially fewer side effects due to its modified chemical structure .

Cardiovascular Implications

This compound's vasodilatory effects extend beyond erectile tissues, suggesting potential cardiovascular applications.

Hypertension Management

- Research Findings : Studies have shown that PDE5 inhibitors can lower pulmonary arterial pressure and improve exercise capacity in patients with pulmonary hypertension. This compound may exhibit similar properties, warranting further investigation into its use for this condition .

Heart Failure Treatment

- Case Studies : Preliminary studies suggest that PDE5 inhibitors can enhance cardiac output in heart failure patients by improving myocardial perfusion and reducing afterload. This compound's role in this context remains to be fully elucidated but shows promise .

Potential Anti-inflammatory Effects

Emerging research suggests that this compound may possess anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

Inflammatory Disease Management

- Mechanism : By modulating the NO-cGMP pathway, this compound may reduce inflammation and tissue damage associated with conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Preliminary Evidence : Initial studies indicate a reduction in pro-inflammatory cytokines in animal models treated with PDE5 inhibitors .

Neurological Applications

This compound's ability to enhance blood flow may have implications for neurological disorders.

Neuroprotection

- Research Insights : There is growing interest in the neuroprotective effects of PDE5 inhibitors. This compound could potentially be used in conditions like Alzheimer's disease and multiple sclerosis by improving cerebral blood flow and reducing neuroinflammation .

Safety Profile and Side Effects

While this compound appears promising, understanding its safety profile is crucial.

Adverse Effects

Common side effects associated with PDE5 inhibitors include headaches, flushing, and dyspepsia. This compound may present a similar side effect profile; however, specific studies focusing on its unique effects are needed .

Data Summary Table

| Application Area | Potential Benefits | Research Status |

|---|---|---|

| Erectile Dysfunction | Improved erection quality | Clinical studies ongoing |

| Cardiovascular Health | Lower pulmonary arterial pressure | Preliminary findings |

| Anti-inflammatory Effects | Reduced inflammation | Initial studies |

| Neurological Protection | Enhanced cerebral blood flow | Emerging research |

Wirkmechanismus

Dimethylsildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets include the PDE5 enzyme and the cGMP signaling pathway.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sildenafil: Die Stammverbindung, die weithin für ihre Verwendung bei der Behandlung von erektiler Dysfunktion bekannt ist.

Vardenafil: Ein weiterer PDE5-Inhibitor mit einem ähnlichen Wirkmechanismus.

Tadalafil: Bekannt für seine längere Wirkdauer im Vergleich zu Sildenafil.

Einzigartigkeit

Dimethylsildenafil ist aufgrund seiner spezifischen strukturellen Modifikationen einzigartig, die zu unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften im Vergleich zu anderen PDE5-Inhibitoren führen können. Diese Unterschiede können sich auf die Wirksamkeit, die Wirkdauer und die potenziellen Nebenwirkungen auswirken.

Biologische Aktivität

Dimethylsildenafil is a derivative of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor primarily used in the treatment of erectile dysfunction and pulmonary hypertension. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

Pharmacodynamics

The pharmacodynamic profile of this compound likely mirrors that of sildenafil. Sildenafil has a high selectivity for PDE5 over other phosphodiesterase isoforms, with an IC50 value for PDE5 inhibition estimated at 3.5 nmol/L. It is approximately 4000-fold more selective for PDE5 compared to PDE3, which is involved in cardiac contractility .

Table 1: Comparison of Selectivity and Potency

| Compound | Targeted PDE | IC50 (nmol/L) | Selectivity Ratio (PDE5/PDE3) |

|---|---|---|---|

| Sildenafil | PDE5 | 3.5 | 4000 |

| This compound | TBD | TBD | TBD |

Pharmacokinetics

The pharmacokinetic properties of this compound have not been extensively documented; however, studies on sildenafil provide a framework for understanding its behavior in the body. Sildenafil reaches peak plasma concentration (Cmax) within 30 to 120 minutes under fasting conditions, while food intake can delay absorption .

Sildenafil is metabolized primarily by cytochrome P450 enzymes CYP3A4 and CYP2C9. Similar metabolic pathways may be expected for this compound, influencing its efficacy and safety profile when co-administered with other medications .

Case Studies and Research Findings

- Efficacy in Erectile Dysfunction : A clinical study evaluated the efficacy of sildenafil in patients with erectile dysfunction, showing significant improvements in erectile function scores. While direct studies on this compound are lacking, it is hypothesized that its effects would be comparable due to structural similarities .

- Potential Cardiovascular Benefits : Research indicates that PDE5 inhibitors may have cardiovascular benefits beyond treating erectile dysfunction. For instance, sildenafil has been studied for its effects on pulmonary arterial hypertension . this compound could potentially offer similar benefits but requires further investigation.

- Safety Profile : The safety profile of sildenafil includes common side effects such as headaches, flushing, and dyspepsia. It is crucial to assess whether this compound shares this safety profile or presents unique risks .

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound:

- In Vitro Studies : Conducting assays to determine the IC50 values specifically for this compound against various PDE isoforms.

- Clinical Trials : Initiating clinical trials to evaluate the efficacy and safety of this compound in treating erectile dysfunction and other potential indications.

- Molecular Docking Studies : Using molecular docking techniques to predict how this compound interacts with PDE enzymes at a molecular level.

Eigenschaften

IUPAC Name |

5-[5-(3,5-dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSWSZIPXJAYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the analytical challenges in identifying dimethylsildenafil in complex mixtures like dietary supplements?

A: this compound often appears alongside other closely related phosphodiesterase-type 5 inhibitors (PDE-5), including several isomers, making its identification challenging. [, ] Traditional methods like LC-photodiode array detector analysis struggle to differentiate these compounds. [] This necessitates the development of more sophisticated methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS), ultra-performance liquid chromatography-mass spectrometry (UPLC/MS), ion trap LC/MS/MS (LC/IT-MS/MS), and GC/MS, each offering unique advantages for precise identification and differentiation. [, , ]

Q2: Why is the presence of this compound in dietary supplements a concern?

A: this compound is an analogue of sildenafil, a medication prescribed for erectile dysfunction and a potent and highly selective inhibitor of phosphodiesterase 5. [] Its inclusion in dietary supplements is illegal and raises serious safety concerns as its effects on human health are largely untested. [, , ] Consumers may unknowingly ingest this substance, leading to potential health risks and drug interactions, especially if they are already taking prescribed medications for similar conditions.

Q3: What innovative methods have been developed to detect this compound and its analogues in dietary supplements?

A: Researchers have developed several advanced methods for accurate and rapid detection. High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-Tandem MS) stands out as a particularly effective technique. [, ] This method demonstrates high sensitivity, reproducibility, and specificity, offering significantly faster analysis compared to traditional HPLC/UV methods. [, ] Another approach utilizes High-Performance Thin-Layer Chromatography (HPTLC) combined with scanning densitometry and mass spectrometry for effective screening and identification of this compound and other PDE-5 inhibitors in various products. []

Q4: Can you explain the significance of using Orbitrap-mass spectrometry in the analysis of this compound?

A: Orbitrap-mass spectrometry plays a crucial role in differentiating this compound from its isomers, which is particularly challenging due to their similar structures and properties. [] This high-resolution technique allows for the identification of unique fingerprint fragment ions for each compound, even those with very close chromatographic separation. [] This level of accuracy is essential for ensuring the correct identification of this compound and other related compounds in complex mixtures.

Q5: How do researchers identify unknown PDE-5 analogues like this compound found in illicit products?

A: When encountering potentially new PDE-5 analogues, researchers employ a combination of techniques for structure elucidation. [] This often involves isolation using methods like silica gel column chromatography, followed by comprehensive spectroscopic analysis. [] Techniques like 13C-NMR spectrometry, 1H-NMR spectrometry, high-resolution MS, and X-ray structure determination are crucial for determining the compound's structure and confirming its identity. [, ]

Q6: What are the broader implications of finding this compound and similar compounds in dietary supplements?

A: The presence of this compound and other undeclared pharmaceutical ingredients in dietary supplements underscores the critical need for stricter regulation and quality control measures in the industry. [, , ] This issue highlights the potential dangers of unregulated products and emphasizes the importance of consumer education and awareness regarding the risks associated with such products. The development and implementation of rapid and reliable analytical methods are crucial for protecting public health and ensuring the safety and integrity of dietary supplements.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.